An In-depth Technical Guide to 2-(Pyrrolidin-1-ium-1-ylmethyl)benzoate: Synthesis, Structure, and Physicochemical Characterization
An In-depth Technical Guide to 2-(Pyrrolidin-1-ium-1-ylmethyl)benzoate: Synthesis, Structure, and Physicochemical Characterization
Abstract
This technical guide provides a comprehensive overview of the chemical structure and predicted physicochemical properties of 2-(Pyrrolidin-1-ium-1-ylmethyl)benzoate, a novel zwitterionic compound. As this molecule is not extensively described in current literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines a proposed synthetic pathway, details the expected structural characteristics, and presents a systematic approach to its full physicochemical characterization. The methodologies described herein are grounded in established principles of physical organic chemistry and analytical science, providing a robust framework for the investigation of this and similar novel chemical entities.
Introduction: The Rationale for Zwitterionic Scaffolds
Zwitterions, or inner salts, are molecules that contain both a positive and a negative charge, yet are electrically neutral overall. This unique charge distribution imparts distinct physicochemical properties compared to their non-zwitterionic counterparts.[1][2][3] In drug discovery, the modulation of properties such as solubility, lipophilicity, and membrane permeability is crucial for optimizing the pharmacokinetic and pharmacodynamic profile of a lead compound. The zwitterionic nature of a molecule can significantly influence these parameters.[1][3]
2-(Pyrrolidin-1-ium-1-ylmethyl)benzoate presents an interesting scaffold, combining a carboxylic acid (as the benzoate anion) and a tertiary amine (as the pyrrolidinium cation) separated by a methylene linker. The ortho-substitution pattern is expected to introduce unique conformational constraints and potential for intramolecular interactions that could influence its properties. This guide will explore the synthesis, structural elucidation, and the key physicochemical properties of this intriguing molecule.
Chemical Structure and Synthesis
The proposed structure of 2-(Pyrrolidin-1-ium-1-ylmethyl)benzoate is that of a zwitterion, where the carboxylic acid proton has been transferred to the more basic nitrogen of the pyrrolidine ring.
Proposed Synthesis Pathway
A plausible synthetic route to 2-(Pyrrolidin-1-ium-1-ylmethyl)benzoate would involve a two-step process starting from methyl 2-bromomethylbenzoate and pyrrolidine. This approach is adapted from known C-N bond formation reactions.[4]
Step 1: Synthesis of Methyl 2-(pyrrolidin-1-ylmethyl)benzoate
The first step is a nucleophilic substitution reaction where pyrrolidine displaces the bromide from methyl 2-bromomethylbenzoate.
-
Reaction: Methyl 2-bromomethylbenzoate + Pyrrolidine → Methyl 2-(pyrrolidin-1-ylmethyl)benzoate + HBr
-
Rationale: Pyrrolidine acts as a nucleophile, attacking the electrophilic benzylic carbon. The reaction is typically carried out in a suitable aprotic solvent like acetonitrile or THF in the presence of a non-nucleophilic base (e.g., potassium carbonate) to neutralize the HBr formed.
Step 2: Saponification to 2-(Pyrrolidin-1-ium-1-ylmethyl)benzoate
The second step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which will exist as the zwitterionic carboxylate.
-
Reaction: Methyl 2-(pyrrolidin-1-ylmethyl)benzoate + LiOH → 2-(Pyrrolidin-1-ium-1-ylmethyl)benzoate + CH3OH
-
Rationale: Saponification using a base like lithium hydroxide in a mixture of water and a co-solvent like methanol or THF is a standard procedure for ester hydrolysis. Upon acidification to a neutral pH, the zwitterion is expected to precipitate from the solution.
Below is a visual representation of the proposed synthetic workflow.
Caption: Proposed two-step synthesis of 2-(Pyrrolidin-1-ium-1-ylmethyl)benzoate.
Structural Elucidation
A comprehensive structural characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and crystallographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the molecular structure of a compound in solution.[5][6]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring, the methylene protons of the linker, and the protons of the pyrrolidine ring. The chemical shifts of the protons adjacent to the positively charged nitrogen will be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The presence of a carboxylate carbon (COO⁻) and the downfield shift of the carbons in the pyrrolidinium ring will be key indicators of the zwitterionic form.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Experimental Protocol for NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.[7]
-
Process and analyze the data to assign all proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.[8][9]
-
Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing polar and charged molecules. In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ may be observed, although less likely for a zwitterion.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural information. For pyrrolidine-containing compounds, neutral loss of the pyrrolidine moiety is a common fragmentation pathway.[8][10]
Experimental Protocol for ESI-MS:
-
Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire mass spectra in both positive and negative ion modes.
-
For MS/MS, select the parent ion of interest and apply collision-induced dissociation (CID) to generate fragment ions.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of a molecule in the solid state.[11][12][13] This technique will be invaluable for confirming the zwitterionic nature of 2-(Pyrrolidin-1-ium-1-ylmethyl)benzoate and for studying its solid-state conformation and intermolecular interactions.
Experimental Protocol for X-ray Crystallography:
-
Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to obtain the final atomic coordinates and molecular geometry.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. For 2-(Pyrrolidin-1-ium-1-ylmethyl)benzoate, the key properties to investigate are its acid-base behavior (pKa), solubility, and lipophilicity (LogD).
Acid-Base Dissociation Constants (pKa)
As an amphoteric compound, 2-(Pyrrolidin-1-ium-1-ylmethyl)benzoate will have at least two pKa values: one for the deprotonation of the pyrrolidinium cation and another for the protonation of the benzoate anion.[14][15] These values are crucial for understanding the charge state of the molecule at different pH values.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Prepare a solution of the compound of known concentration in water.
-
Titrate the solution with a standardized solution of HCl and a standardized solution of NaOH.
-
Monitor the pH of the solution as a function of the volume of titrant added.
-
Plot the pH versus the volume of titrant and determine the pKa values from the inflection points of the titration curve.
Aqueous Solubility
The solubility of a compound in aqueous media is a key factor influencing its absorption and distribution. The solubility of zwitterions is often pH-dependent, with a minimum at the isoelectric point (pI).[16]
Experimental Protocol for Equilibrium Solubility Measurement:
-
Add an excess amount of the solid compound to a series of buffers with different pH values.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the suspensions to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.[17]
Lipophilicity (LogD)
Lipophilicity is a measure of a compound's ability to partition between an aqueous and a non-polar phase. For ionizable compounds, the distribution coefficient (LogD) is pH-dependent.[16] The standard method for determining lipophilicity is the shake-flask method using n-octanol and water.[18][19]
Experimental Protocol for LogD Determination (Shake-Flask Method):
-
Prepare a series of buffered aqueous solutions at different pH values.
-
Saturate both the n-octanol and the buffered aqueous phases with each other.
-
Dissolve a known amount of the compound in the buffered aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in both the aqueous and the n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculate LogD as the logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous phase.
The following diagram illustrates the experimental workflow for physicochemical characterization.
Caption: Workflow for the physicochemical characterization of the target compound.
Predicted Physicochemical Properties and Data Summary
While experimental data is required for definitive values, we can predict the general physicochemical profile of 2-(Pyrrolidin-1-ium-1-ylmethyl)benzoate based on its structure.
| Property | Predicted Characteristic | Rationale |
| pKa₁ | ~3-5 | Associated with the protonation of the benzoate group. |
| pKa₂ | ~9-11 | Associated with the deprotonation of the pyrrolidinium group. |
| Solubility | pH-dependent, lowest at pI | Zwitterionic compounds typically exhibit their lowest solubility at their isoelectric point.[16] |
| LogD at pH 7.4 | Low to moderate | The presence of two charged groups will likely reduce lipophilicity compared to a neutral analogue. |
Conclusion
This technical guide has provided a comprehensive framework for the synthesis, structural elucidation, and physicochemical characterization of the novel zwitterionic compound 2-(Pyrrolidin-1-ium-1-ylmethyl)benzoate. By following the outlined experimental protocols, researchers can obtain a thorough understanding of this molecule's properties. The insights gained from such studies will be valuable for the rational design of new chemical entities with tailored physicochemical profiles for applications in medicinal chemistry and materials science.
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